molecular formula C8H9FN2O B2496136 N'-(2-fluorophenyl)acetohydrazide CAS No. 1552322-40-3

N'-(2-fluorophenyl)acetohydrazide

Cat. No. B2496136
CAS RN: 1552322-40-3
M. Wt: 168.171
InChI Key: KTBXAHPMGUZEEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N'-(2-fluorophenyl)acetohydrazide and related derivatives involves condensation reactions between appropriate aldehydes and acetohydrazides. In one study, the synthesis was achieved through the reaction of 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl)acetohydrazide, yielding a compound with confirmed structure via elemental analysis, MS, H-1 NMR, IR, and X-ray diffraction (Li Wei-hua et al., 2006).

Molecular Structure Analysis

Crystal structure analysis of N'-(2-fluorophenyl)acetohydrazide derivatives reveals significant insights into their molecular geometry, confirming the E-configuration around the C=N bond and the planarity of the molecule. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide demonstrated a nearly planar structure with the C=N double bond in a trans configuration, as evidenced by crystal packing stabilized by N-H…O hydrogen bonds (H. Yathirajan et al., 2007).

Chemical Reactions and Properties

N'-(2-fluorophenyl)acetohydrazide undergoes various chemical reactions to form a wide range of derivatives. For example, reacting it with different substituted aldehydes at elevated temperatures in methanol yields substituted N-benzylidene-2-(2-methyl-1H-inden-3-yl)acetohydrazides, highlighting its versatility in synthesizing bioactive compounds (R. B. Kawde et al., 2015).

Physical Properties Analysis

The physical properties of N'-(2-fluorophenyl)acetohydrazide derivatives, such as solubility, melting points, and crystal structure, can be deduced from their molecular structure analysis. These properties are crucial for determining the compound's suitability for various applications, including its bioavailability and stability under different conditions.

Chemical Properties Analysis

The chemical properties of N'-(2-fluorophenyl)acetohydrazide, including reactivity with other chemical entities, acidity or basicity, and its ability to form hydrogen bonds, are inferred from studies like the synthesis and characterization of acylhydrazone-based fluoride sensors. These derivatives exhibit specific responses to fluoride ions, indicating their potential utility in sensor applications (Jemini Jose et al., 2018).

Safety and Hazards

N’-(2-fluorophenyl)acetohydrazide has been classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . The signal word for this compound is “Warning” and it has the hazard statement H302 .

properties

IUPAC Name

N'-(2-fluorophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O/c1-6(12)10-11-8-5-3-2-4-7(8)9/h2-5,11H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBXAHPMGUZEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-fluorophenyl)acetohydrazide

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